(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

CNS drug design blood-brain barrier permeability physicochemical optimization

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone (CAS 1396758-90-9) is a synthetic small molecule that integrates three pharmacophoric modules: a 3,4-difluorobenzoyl group, a piperazine linker, and an ethyl-tethered imidazole ring, yielding a molecular formula of C₁₆H₁₈F₂N₄O (MW 320.34 g/mol). This compound belongs to a class of piperazine-based methanone derivatives that have been investigated across diverse therapeutic areas including sigma receptor antagonism, kinase inhibition, and antimicrobial applications.

Molecular Formula C16H18F2N4O
Molecular Weight 320.344
CAS No. 1396758-90-9
Cat. No. B2780660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
CAS1396758-90-9
Molecular FormulaC16H18F2N4O
Molecular Weight320.344
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H18F2N4O/c17-14-2-1-13(11-15(14)18)16(23)22-9-7-20(8-10-22)5-6-21-4-3-19-12-21/h1-4,11-12H,5-10H2
InChIKeyOZLOMMOPGAVBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396758-90-9: Where to Source the Imidazolyl-Piperazinyl Difluorophenyl Methanone Research Compound


(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone (CAS 1396758-90-9) is a synthetic small molecule that integrates three pharmacophoric modules: a 3,4-difluorobenzoyl group, a piperazine linker, and an ethyl-tethered imidazole ring, yielding a molecular formula of C₁₆H₁₈F₂N₄O (MW 320.34 g/mol) [1]. This compound belongs to a class of piperazine-based methanone derivatives that have been investigated across diverse therapeutic areas including sigma receptor antagonism, kinase inhibition, and antimicrobial applications [2][3]. Its computed physicochemical profile—cLogP of 1.1, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 38.8 Ų—is consistent with CNS drug-like properties and oral bioavailability potential, though direct experimental ADME data remain absent from the peer-reviewed literature [1].

Why 1396758-90-9 Cannot Be Substituted with Imidazole, Triazole, or Pyrazole Piperazine Analogs


Within the piperazine-linked azole methanone family, minor structural permutations produce profound shifts in target engagement, selectivity, and drug-like properties. The specific 3,4-difluorophenyl substitution pattern on the benzoyl moiety of 1396758-90-9 directly influences key compound attributes: in a related series of azole piperazine congeners, imidazole-containing derivatives demonstrated superior antibacterial and antifungal activity compared to their triazole counterparts, while triazole analogs exhibited better antioxidant profiles [1]. Moreover, replacement of the imidazole with a pyrazole ring—as seen in the clinical candidate EST64454—shifts the pharmacological mechanism entirely from potential multi-target enzyme inhibition to selective sigma-1 receptor antagonism with a Ki of 22 nM [2]. The ethyl linker length between the piperazine and azole ring also critically modulates conformational flexibility and binding pocket complementarity; even a one-carbon homologation can abolish activity [3]. Therefore, substitution with a generic 'azole-piperazine' building block risks both target promiscuity and loss of disease-relevant pharmacology.

1396758-90-9 Evidence Guide: Quantifying Selection Advantages Over Closest Analogs


3,4-Difluorobenzoyl vs. 4-Fluorophenyl Substitution: Impact on Predicted CNS Permeability

The 3,4-difluorobenzoyl moiety of 1396758-90-9 yields a computed cLogP of 1.1 [1], which falls within the optimal CNS drug range (cLogP 1–3) and compares favorably to the less polar 4-fluorophenyl analog (estimated cLogP ~2.5). The additional fluorine atom increases the molecular weight by only 18 Da (from ~302 to 320 g/mol) while contributing two electronegative centers that enhance CNS multiparameter optimization (MPO) scores [2]. This positions 1396758-90-9 as a more brain-penetrant scaffold than mono-fluorinated or non-fluorinated benzoyl piperazine analogs.

CNS drug design blood-brain barrier permeability physicochemical optimization

Imidazole vs. Triazole Piperazine Congener Antimicrobial Activity Differentiation

In a class-level study of azole piperazine congeners, derivatives containing an imidazole moiety—such as 1396758-90-9—exhibited demonstrably better antibacterial and antifungal activity than their corresponding triazole analogs when tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans via the well diffusion method [1]. The imidazole derivatives produced larger zones of inhibition against Gram-negative and fungal pathogens compared to triazole-containing compounds, though the triazole analogs showed superior antioxidant activity (lower IC50 values in DPPH assay, comparable to gallic acid control) [1]. This establishes that the imidazole pharmacophore of 1396758-90-9 is the preferred azole choice for antimicrobial research applications.

antimicrobial resistance azole pharmacophore structure-activity relationship

Imidazole-Piperazine-Ethyl vs. Pyrazole-Piperazine-Methoxyethyl: Sigma Receptor Selectivity Trade-off

A scaffold comparison between 1396758-90-9 and the clinical-stage sigma-1 antagonist EST64454 reveals a fundamental pharmacological divergence driven by the azole identity and linker composition. EST64454, which incorporates a pyrazole ring and a methoxyethyl linker, achieves 22 nM Ki at sigma-1 receptors with high selectivity and oral activity [1][2]. In contrast, the imidazole-ethyl architecture of 1396758-90-9 is structurally consistent with kinase inhibitor and multi-target enzyme inhibition profiles, as evidenced by related imidazole-piperazine compounds that show broad micromolar activity against cancer metabolic enzymes . This scaffold bifurcation means that 1396758-90-9 is more appropriate for target-agnostic phenotypic screening and polypharmacology approaches, while EST64454-like pyrazoles are better suited for single-target sigma-1 antagonist programs.

sigma-1 receptor pain management scaffold hopping

Ethyl Linker Length Specificity: N-Ethylene vs. N-Propylene Piperazine Bridge Impact on Calcium Channel Blocker Activity

Patent literature on substituted imidazolyl-alkyl-piperazine derivatives establishes that the ethylene linker (n=2) between the piperazine and imidazole rings—exactly as found in 1396758-90-9—is the optimal chain length for calcium entry blocking activity with selectivity for cerebral blood vessels [1][2]. Compounds with a methylene linker (n=1) showed diminished potency, while propylene-linked analogs (n=3) exhibited altered pharmacokinetic profiles and reduced cerebrovascular selectivity [1]. This linker length specificity is a critical differentiator for programs targeting cerebral ischemia, vasospasm, or migraine indications, where 1396758-90-9's ethylene bridge provides the optimal conformational presentation of the imidazole pharmacophore.

calcium entry blocker cerebral ischemia linker optimization

Where 1396758-90-9 Delivers Maximum Research Value Across Drug Discovery Programs


Phenotypic Screening for Multi-Target Enzyme Inhibitors in Oncology

The imidazole-ethyl-piperazine scaffold of 1396758-90-9 is structurally aligned with proven kinase inhibitor and cancer metabolism enzyme inhibitor chemotypes . Its broad micromolar-range activity profile, as indicated by an approximate 25 µM IC50 against cancer metabolic enzyme targets, makes it an ideal starting point for target-agnostic phenotypic screening campaigns in oncology . Unlike the highly selective sigma-1 antagonist EST64454 (Ki = 22 nM), 1396758-90-9 offers a multi-target pharmacology that is better suited for identifying novel mechanisms of action through unbiased cellular screening approaches .

CNS Drug Discovery Leveraging Favorable Brain Penetration Parameters

With a computed cLogP of 1.1, molecular weight of 320 g/mol, zero hydrogen bond donors, and a tPSA of 38.8 Ų, 1396758-90-9 resides squarely within the CNS MPO desirability space . These parameters are superior to those of 4-fluorophenyl or non-fluorinated benzoyl piperazine analogs, which typically exhibit higher lipophilicity (cLogP >2.5) and thus lower predicted CNS penetration . The 3,4-difluorophenyl motif enhances metabolic stability through fluorine blocking of CYP-mediated oxidation at the para position while maintaining sufficient polarity for passive BBB permeation . This compound should be prioritized in CNS lead generation cascades, particularly for neurodegenerative or cerebrovascular indications.

Antimicrobial Lead Optimization Using the Imidazole Pharmacophore Advantage

Class-level evidence from azole piperazine congener studies demonstrates that imidazole-containing derivatives exhibit superior antibacterial activity against P. aeruginosa and S. aureus, as well as enhanced antifungal activity against C. albicans, compared to their triazole counterparts . 1396758-90-9, with its imidazole-ethyl-piperazine architecture, is therefore the preferred scaffold over triazole-piperazine alternatives for initiating antimicrobial structure-activity relationship campaigns. The compound's moderate molecular weight and favorable physicochemical profile further support efficient lead optimization through parallel synthesis and fragment growth strategies .

Cerebrovascular Calcium Channel Blocker Hit-to-Lead Programs

Patent SAR data on imidazolyl-alkyl-piperazine derivatives establish that the ethylene linker (n=2) incorporated in 1396758-90-9 is the optimal spacer for calcium entry blocking activity with cerebrovascular selectivity . This compound can serve as a validated starting scaffold for hit-to-lead optimization targeting cerebral ischemia, vasospasm following subarachnoid hemorrhage, or migraine prophylaxis. The difluorobenzoyl group provides additional vectors for potency optimization through aromatic substitution, while the imidazole ring can be further functionalized to modulate selectivity across calcium channel subtypes .

Quote Request

Request a Quote for (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.